(-)-Coumachlor

Übersicht

Beschreibung

(-)-Coumachlor is a chemical compound belonging to the class of organic compounds known as chloroacetamides. It is a white crystalline solid with a molecular weight of 237.6 g/mol and a melting point of 97-98°C. It is a synthetic compound that is used in a variety of laboratory experiments and has a wide range of applications.

Wissenschaftliche Forschungsanwendungen

1. Versatile Biological Activities

Coumarin, the scaffold of (-)-Coumachlor, is a structure widely found in nature and exhibits a range of biological activities due to its ability to interact with various enzymes and receptors in organisms. This versatility extends to the fields of medicinal chemistry, agrochemicals, cosmetics, and fragrances (Annunziata et al., 2020).

2. Interaction with Metal Ions

Research on complexes of lanthanides like cerium, lanthanum, and neodymium with Coumachlor sodium salts has been conducted. These studies are essential in understanding the physicochemical properties and potential cytotoxicity of such compounds (Kostova et al., 1999).

3. Development of Fluorescent Chemosensors

Coumarin-based molecules, due to their strong and stable fluorescence emission, are used in designing small-molecule fluorescent chemosensors. These are applied in molecular recognition, imaging, analytical chemistry, and medical science (Cao et al., 2019).

4. Eco-Friendly Corrosion Inhibition

A specific coumarin derivative was studied for its anticorrosion properties for mild steel in acid mediums. The compound demonstrated high inhibition efficiencies and offered eco-friendly alternatives for corrosion protection (Al-amiery et al., 2014).

5. Potential Biodynamic Agents

Coumarins, including (-)-Coumachlor derivatives, have shown potential as versatile biodynamic agents, possessing properties like antioxidant, anti-inflammatory, and antimicrobial activities. They have also been studied for their role in enzyme inhibition related to neurodegenerative diseases (Kulkarni et al., 2006).

6. Ratiometric Bioimaging

Coumarin derivatives have been used in ratiometric and colorimetric fluorescent probes for biological applications like imaging in living cells, bacteria, and zebrafish, demonstrating their utility in bioscience research (He et al., 2020).

Eigenschaften

IUPAC Name |

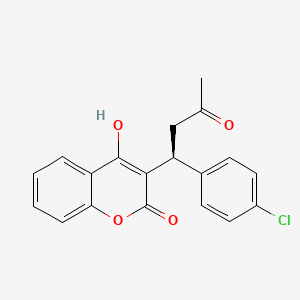

3-[(1S)-1-(4-chlorophenyl)-3-oxobutyl]-4-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClO4/c1-11(21)10-15(12-6-8-13(20)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23/h2-9,15,22H,10H2,1H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKWZWCFHUABHE-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=C(C=C1)Cl)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C[C@@H](C1=CC=C(C=C1)Cl)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(-)-Coumachlor | |

CAS RN |

70888-76-5 | |

| Record name | Coumachlor, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070888765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | COUMACHLOR, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/479TYR2D1I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does (-)-Coumachlor exert its anticoagulant effect?

A1: (-)-Coumachlor inhibits the enzyme Vitamin K epoxide reductase (VKOR), essential for Vitamin K recycling. [, , , ] This disrupts the synthesis of active clotting factors (II, VII, IX, and X), ultimately inhibiting blood coagulation. [, , , , ]

Q2: What are the downstream consequences of (-)-Coumachlor's action on VKOR?

A2: Inhibition of VKOR leads to the depletion of active clotting factors, resulting in prolonged clotting times and increased bleeding risk. [, , , , ]

Q3: What is the molecular formula and weight of (-)-Coumachlor?

A3: (-)-Coumachlor has the molecular formula C19H15ClO4 and a molecular weight of 342.77 g/mol. []

Q4: Is there any spectroscopic data available for (-)-Coumachlor?

A4: Yes, studies have employed various spectroscopic techniques for characterization. For example, circular dichroism studies investigated its binding to serum albumin. [] Infrared (IR) and 1H-NMR spectroscopy have been used to study its complexes with metals like zirconium and cerium. [, ]

Q5: Has (-)-Coumachlor's performance been assessed under various conditions?

A5: While specific studies on material compatibility are limited in the provided research, its formulation as a rodenticide suggests stability under typical environmental conditions. [, ]

Q6: Does (-)-Coumachlor exhibit any catalytic properties?

A6: Based on the provided research, (-)-Coumachlor is primarily studied for its anticoagulant properties, and no significant catalytic applications have been reported. [, , , , ]

Q7: Have computational methods been used to study (-)-Coumachlor?

A7: Yes, molecular modeling studies using the PM3 semi-empirical method have been conducted on (-)-Coumachlor and other coumarin derivatives to investigate their electronic properties and potential donor centers for complex formation. []

Q8: How does modifying the structure of (-)-Coumachlor impact its activity?

A8: Research suggests that modifications to the coumarin core structure can significantly influence anticoagulant activity, potency, and toxicity. [, , , ] For instance, introducing different substituents at the 3-position of the coumarin ring can alter binding affinity to VKOR. [, , , ]

Q9: What are the common formulation strategies for (-)-Coumachlor in rodenticides?

A9: (-)-Coumachlor is often incorporated into baits with various food attractants to enhance rodent consumption. Typical bait formulations involve mixing (-)-Coumachlor with palatable ingredients like crushed maize, treacle, maize oil, and milk powder. []

Q10: What are the regulatory implications of (-)-Coumachlor use?

A10: As a first-generation anticoagulant rodenticide, (-)-Coumachlor is subject to regulations regarding its manufacture, distribution, and use. These regulations aim to minimize risks to human health and the environment. [, , , , ]

Q11: What is known about the absorption, distribution, metabolism, and excretion of (-)-Coumachlor?

A11: (-)-Coumachlor is readily absorbed after ingestion and exhibits a relatively long elimination half-life, as observed in a human poisoning case where it was calculated to be 140 h. []

Q12: What animal models are used to study (-)-Coumachlor's effects?

A12: Rodent models, particularly mice (Mus musculus) and rats (Rattus norvegicus), are commonly used to assess the efficacy and toxicity of (-)-Coumachlor. [, , ] Studies on dogs and swine have also been conducted to evaluate its toxicity in other animals. []

Q13: Is there evidence of resistance to (-)-Coumachlor in rodent populations?

A13: While resistance to (-)-Coumachlor itself hasn't been extensively reported in the provided literature, resistance to first-generation anticoagulant rodenticides, particularly warfarin, is a well-documented phenomenon. [, , ] Cross-resistance among first-generation compounds is possible due to their shared mechanism of action. [, , ]

Q14: What are the toxicological concerns associated with (-)-Coumachlor?

A14: (-)-Coumachlor's primary toxicological concern is its anticoagulant effect, which can lead to uncontrolled bleeding.

Q15: What analytical techniques are employed for detecting and quantifying (-)-Coumachlor?

A15: Various analytical methods are used for (-)-Coumachlor analysis, including:

- High-performance liquid chromatography (HPLC) with fluorescence detection (FLD): This is a widely used technique for quantifying (-)-Coumachlor in biological matrices like animal liver, serum, and hen eggs. [, , , , , , ]

- HPLC with tandem mass spectrometry (HPLC-MS/MS): This method offers high sensitivity and selectivity for detecting and quantifying (-)-Coumachlor in complex matrices like blood, plasma, and liver tissue. [, , , , , , ]

- Ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (UPLC-MS): Similar to HPLC-MS/MS, this technique provides enhanced separation and sensitivity for analyzing (-)-Coumachlor. [, , ]

Q16: What are the environmental concerns related to (-)-Coumachlor use?

A16: As a rodenticide, (-)-Coumachlor can pose risks to non-target wildlife, particularly predatory birds, through secondary poisoning. Bioaccumulation and persistence in the environment are also concerns. [, , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B1455388.png)

![N-[3-(methylamino)propyl]acetamide hydrobromide](/img/structure/B1455394.png)

![Methyl 1-[4-(tert-butyl)phenyl]-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B1455399.png)

![N-(3-chlorobenzyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1455405.png)